![molecular formula C7H6BrN3O2S B1448043 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine CAS No. 1376007-07-6](/img/structure/B1448043.png)
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the CAS Number: 1376007-07-6 . It has a molecular weight of 276.11 and its IUPAC name is 6-bromo-3H-imidazo[4,5-b]pyridin-2-yl methyl sulfone .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves alkylation reactions under phase transfer catalysis conditions . The compounds obtained were characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine was established on the basis of NMR spectroscopic data . The InChI code is 1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) .Scientific Research Applications
Central Nervous System (CNS) Agents
Imidazo[4,5-b]pyridines have been identified as GABA A receptor positive allosteric modulators . This suggests that derivatives like 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine could be explored for their potential as therapeutic agents in treating CNS disorders, such as anxiety, insomnia, and epilepsy.
Cancer Therapeutics
The antiproliferative activity of imidazo[4,5-b]pyridine derivatives has been demonstrated in various human cancer cell lines . These compounds can induce cell cycle arrest, suggesting that they could be used to develop new anticancer drugs. Research into the specific derivative could yield promising new treatments.
Anti-Inflammatory Agents
Imidazo[4,5-b]pyridines have been tested for their anti-inflammatory properties . As inflammation is a common pathway in many diseases, the compound could be significant in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Agents
The structural framework of imidazo[4,5-b]pyridines allows for the synthesis of derivatives with antimicrobial features . This opens up possibilities for 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine to be used in creating new antimicrobial agents to combat resistant strains of bacteria and viruses.
Enzyme Inhibition
Imidazo[4,5-b]pyridines have been found to act as aromatase inhibitors , which are crucial in the treatment of hormone-sensitive breast cancer. Investigating the enzyme inhibitory activity of this compound could lead to the development of targeted therapies.
Metabolic Disorders
Due to their ability to influence enzymes involved in carbohydrate metabolism, imidazo[4,5-b]pyridine derivatives could be significant in designing drugs for metabolic disorders like diabetes .
Tuberculostatic Agents
Some imidazo[4,5-b]pyridine derivatives have shown potential as tuberculostatic agents . This suggests that 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine could be explored for its efficacy against tuberculosis.
Proton Pump Inhibitors
The class of imidazo[4,5-b]pyridines includes compounds that have been developed as proton pump inhibitors . These are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The compound could be researched for similar applications.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine are yet to be definitively identified . Similar compounds have been found to interact with proteins such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is believed that the compound may have antimicrobial properties .
Action Environment
The action, efficacy, and stability of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPSNZOZNUXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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